N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Description

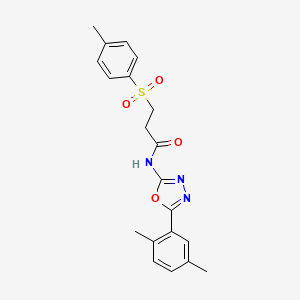

N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethylphenyl group and at position 2 with a propanamide moiety. The propanamide chain is further modified at the 3-position with a tosyl (p-toluenesulfonyl) group. This structural configuration combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-5-8-16(9-6-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDVSEQXCGTLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compounds (7c–7f)

- Core Structure : 1,3,4-Oxadiazole with a sulfanyl (-S-) linker to a propanamide group.

- Substituents :

- Position 5: Variably substituted phenyl groups (e.g., 2,4-dimethylphenyl in 7e, 2,5-dimethylphenyl in 7f).

- Position 2: Thiazolylmethyl group via sulfanyl linkage.

- Key Functional Groups: Amino-thiazole and sulfanyl-propanamide.

Contrast with Target Compound :

- The target compound replaces the sulfanyl-thiazolylmethyl group with a tosyl-propanamide directly attached to the oxadiazole ring.

Compounds (7e–7g)

- Core Structure : 1,3,4-Oxadiazole with a sulfanyl linker to a propanamide group.

- Substituents :

- Position 5: Piperidinyl group functionalized with a 4-chlorophenylsulfonyl moiety.

- Position 2: Variably substituted dimethylphenyl groups (e.g., 2,5-dimethylphenyl in 7e).

- Key Functional Groups : Sulfonyl-piperidinyl and chlorophenyl.

Contrast with Target Compound :

- The target compound lacks the piperidinyl-chlorophenylsulfonyl substituent, instead featuring a simpler tosyl group on the propanamide chain.

Physical and Chemical Properties

Table 1: Comparative Data for Analogous Compounds

Key Observations:

Molecular Weight :

- compounds exhibit higher molecular weights (~535 g/mol) due to the bulky sulfonyl-piperidinyl group, whereas analogs are lighter (~375–389 g/mol). The target compound is hypothesized to fall between these ranges.

Melting Points: compounds show higher melting points (134–178°C) due to hydrogen bonding from the amino-thiazole group. compounds have lower melting points (78–91°C), attributed to steric hindrance from the piperidinyl group disrupting crystallinity.

Solubility :

- The tosyl group in the target compound may enhance lipophilicity compared to the sulfanyl-linked analogs in .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy :

Implications for Target Compound :

- Expected IR peaks: ~1650 cm⁻¹ (amide C=O) and ~1350–1450 cm⁻¹ (S=O sulfonyl).

Nuclear Magnetic Resonance (NMR) :

Hypothesized NMR for Target Compound :

- Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and sulfonyl carbons (δ 125–130 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.